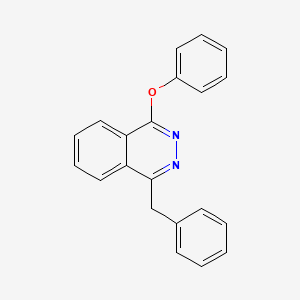

1-Benzyl-4-phenoxyphthalazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzyl-4-phenoxyphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(23-22-20)24-17-11-5-2-6-12-17/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGWBLYWIVICGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Phenoxyphthalazine and Its Advanced Analogues

Retrosynthetic Analysis of the 1-Benzyl-4-phenoxyphthalazine Scaffold

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection strategy that hinges on the sequential introduction of the key substituents. The phenoxy group at C4 can be disconnected via a nucleophilic aromatic substitution (SNAr) pathway, leading to the key intermediate, 1-chloro-4-benzylphthalazine (II). The benzyl (B1604629) group at C1 is envisioned to be installed prior to this step.

Further disconnection of the phthalazine (B143731) ring of intermediate (II) through a cyclocondensation reaction points to 2-(2-phenylacetyl)benzoic acid (III) and hydrazine (B178648) (IV) as plausible precursors. The precursor (III) itself can be envisioned to arise from simpler starting materials through various classical carbon-carbon bond-forming reactions. This retrosynthetic approach outlines a convergent and logical pathway for the synthesis of the target molecule, highlighting the key bond formations and strategic intermediates.

Figure 1: Retrosynthetic Analysis of this compound

Established Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, typically involves a multi-step sequence commencing with the formation of the phthalazinone core, followed by functionalization at the C1 and C4 positions.

Cyclocondensation Approaches for Phthalazine Ring Formation

The foundational step in the synthesis of this compound is the construction of the phthalazine ring system. A well-established method involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine. In the context of the target molecule, the synthesis begins with the preparation of 4-benzyl-2H-phthalazin-1-one (V). This is typically achieved by the reaction of 2-(phenylacetyl)benzoic acid with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, under reflux conditions. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable phthalazinone ring.

Table 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2-(Phenylacetyl)benzoic acid | Hydrazine hydrate | Ethanol, Reflux | 4-Benzyl-2H-phthalazin-1-one (V) | High |

Nucleophilic Substitution Strategies for 1- and 4-Position Functionalization

With the 4-benzylphthalazin-1-one (V) in hand, the next crucial step is the introduction of the phenoxy group at the 4-position and the benzyl group at the 1-position. This is accomplished through a series of nucleophilic substitution reactions.

First, the phthalazinone (V) is converted to the key intermediate, 1-chloro-4-benzylphthalazine (II). This is typically achieved by treating the phthalazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. nih.gov This reaction transforms the hydroxyl group of the lactam tautomer of the phthalazinone into a good leaving group (a chloro group), rendering the C1 position susceptible to nucleophilic attack.

The final step in this established route is the nucleophilic aromatic substitution of the chlorine atom in 1-chloro-4-benzylphthalazine (II) with a phenoxide nucleophile. This reaction is generally carried out by treating the chloro derivative with phenol (B47542) in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or acetone (B3395972) at elevated temperatures. The phenoxide, generated in situ, acts as the nucleophile, displacing the chloride ion to furnish the desired this compound (I).

Table 2: Functionalization of 4-Benzyl-2H-phthalazin-1-one

| Starting Material | Reagent(s) | Conditions | Intermediate/Product |

| 4-Benzyl-2H-phthalazin-1-one (V) | POCl₃ | Reflux | 1-Chloro-4-benzylphthalazine (II) |

| 1-Chloro-4-benzylphthalazine (II) | Phenol, K₂CO₃ | DMF, Heat | This compound (I) |

Cross-Coupling Reaction Pathways in Phthalazine Synthesis

While the classical nucleophilic substitution approach is widely used, modern cross-coupling reactions offer alternative and often more versatile methods for the functionalization of the phthalazine core. Although specific examples for the direct synthesis of this compound via cross-coupling are not extensively reported, the principles can be applied.

For instance, a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation could potentially be employed for the C-O bond formation between 1-chloro-4-benzylphthalazine and phenol. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Development of Novel Synthetic Routes for Enhanced Efficiency and Selectivity

The quest for more efficient, atom-economical, and environmentally benign synthetic methods has driven the development of novel routes for the synthesis of phthalazine derivatives.

Catalytic Methods in this compound Synthesis

The application of catalytic methods, particularly those involving transition metals like palladium, has revolutionized the synthesis of heterocyclic compounds. In the context of this compound synthesis, catalytic approaches could be envisioned for several key steps.

For example, a one-pot synthesis could be developed where the cyclocondensation and subsequent functionalization steps are telescoped, minimizing the need for isolation and purification of intermediates. nih.gov Palladium-catalyzed carbonylative cyclization reactions have been reported for the synthesis of phthalazinones from o-halobenzaldehydes and hydrazines, offering an alternative to the traditional cyclocondensation of pre-formed 2-acylbenzoic acids.

Furthermore, palladium-catalyzed cross-coupling reactions could be utilized to introduce the benzyl and phenoxy groups onto a pre-functionalized phthalazine core, such as a dihalophthalazine. For instance, a sequential Suzuki or Stille coupling could be used to introduce the benzyl group, followed by a Buchwald-Hartwig C-O coupling to install the phenoxy group. These catalytic methods offer a high degree of control and flexibility, allowing for the synthesis of a wide range of advanced analogues with diverse substitution patterns.

Table 3: Potential Catalytic Approaches for this compound Synthesis

| Reaction Type | Catalyst | Potential Application |

| Carbonylative Cyclization | Palladium | Formation of the phthalazinone core from simpler precursors |

| Suzuki/Stille Coupling | Palladium | Introduction of the benzyl group at C1 |

| Buchwald-Hartwig C-O Coupling | Palladium | Introduction of the phenoxy group at C4 |

Sustainable and Green Chemistry Principles in Phthalazine Synthesis

The application of green chemistry principles to the synthesis of phthalazine derivatives is aimed at reducing the environmental impact of chemical processes. wisepress.comcoopsaguenay.caafricanjournalofbiomedicalresearch.com This involves the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts. africanjournalofbiomedicalresearch.commonash.eduresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in the synthesis of phthalazine derivatives, offering significant advantages over conventional heating methods. tandfonline.comtsijournals.comhakon-art.comresearchgate.net These benefits include accelerated reaction rates, shorter reaction times, and often higher product yields. tandfonline.comresearchgate.net The synthesis of phthalazinone precursors to this compound can be efficiently achieved using microwave-assisted organic synthesis (MAOS), which relies on the efficient heat transfer through dielectric heating. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. benthamdirect.comeurekaselect.combenthamdirect.comksu.edu.saimust.edu.cn Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. ksu.edu.sa This technique is recognized for being an environmentally friendly, safer, and more economical approach compared to traditional methods. benthamdirect.com

Green Solvents and Catalysts:

The choice of solvent plays a crucial role in the environmental footprint of a synthesis. Green solvents such as water, ethanol, polyethylene (B3416737) glycols (PEGs), and supercritical carbon dioxide are increasingly being used in the synthesis of bioactive heterocycles. africanjournalofbiomedicalresearch.commonash.edu In some cases, reactions can be performed under solvent-free conditions, further minimizing waste. The use of heterogeneous and recyclable catalysts, such as solid acids, is also a key aspect of green phthalazine synthesis. longdom.org

| Green Chemistry Approach | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Accelerated reaction rates, reduced reaction times, increased efficiency. tandfonline.comresearchgate.net | tandfonline.comtsijournals.comhakon-art.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Eco-friendly, safer, cheaper, reduced reaction times, enhanced purity. benthamdirect.comksu.edu.sa | benthamdirect.comeurekaselect.combenthamdirect.comksu.edu.saimust.edu.cn |

| Use of Green Solvents | Reduced toxicity and environmental impact. | africanjournalofbiomedicalresearch.commonash.edu |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | longdom.org |

Derivatization and Functionalization Strategies for the this compound Core

The derivatization of the this compound core is a key strategy for modulating its physicochemical and biological properties. This can be achieved by modifying the benzyl moiety, the phenoxy group, or the phthalazine ring itself.

The benzyl group offers several positions for functionalization. The reactivity of the benzylic position, the carbon atom directly attached to the aromatic ring, is enhanced due to the stabilization of intermediates by the adjacent phenyl ring. wikipedia.org

Common transformations at the benzylic position include:

Bromination: Free-radical bromination can introduce a bromine atom, which serves as a versatile handle for subsequent nucleophilic substitution reactions. masterorganicchemistry.com

Oxidation: Oxidation of the benzylic C-H bond can lead to the formation of a carbonyl group or a carboxylic acid, depending on the reaction conditions and the substitution pattern. wikipedia.orgmasterorganicchemistry.com

Furthermore, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule.

The phenoxy group is a significant pharmacophore in many drug molecules. mdpi.comnih.gov Its modification can influence the binding affinity and selectivity of the compound. The terminal phenyl ring of the phenoxy group can be functionalized through electrophilic aromatic substitution to introduce substituents that can engage in specific interactions with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the phenoxy ring and its ability to participate in π-stacking or hydrogen bonding interactions. mdpi.com

| Moiety | Potential Functionalization Reactions | Purpose of Modification |

| Benzyl Group | Free-radical bromination, oxidation, electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com | Introduction of new functional groups, alteration of steric and electronic properties. |

| Phenoxy Group | Electrophilic aromatic substitution. mdpi.com | Modulation of binding affinity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov |

The phthalazine ring itself can be a target for modification. The nitrogen atoms in the ring can be quaternized or oxidized. Furthermore, the synthesis can be adapted to create fused heterocyclic systems, expanding the structural diversity of the analogues. The reactivity of the phthalazine core allows for the synthesis of various fused systems such as triazolophthalazines.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiopure derivatives is of great importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While specific methods for the stereoselective synthesis of this compound are not extensively reported, general strategies for the asymmetric synthesis of related heterocyclic compounds can be applied.

One approach involves the use of chiral catalysts, such as chiral phosphoric acids, in key bond-forming reactions to induce enantioselectivity. Another strategy is the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of the reaction. The separation of racemic mixtures through chiral chromatography is also a common method to obtain enantiopure compounds.

Mechanistic Investigations of Reactions Involving 1 Benzyl 4 Phenoxyphthalazine

Reaction Mechanism Elucidation for 1-Benzyl-4-phenoxyphthalazine Formation

The formation of this compound is anticipated to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is common for the reaction of halo-substituted nitrogen heterocycles with nucleophiles. In this case, the reaction would involve the displacement of a suitable leaving group, typically a halide such as chloride, from a 1-benzyl-4-halophthalazine precursor by a phenoxide nucleophile.

The SNAr mechanism for the formation of this compound from 1-benzyl-4-chlorophthalazine (B1276303) and a phenoxide source is proposed to occur in two main steps. The initial step involves the nucleophilic attack of the phenoxide ion on the carbon atom bearing the chlorine atom in the phthalazine (B143731) ring. This attack is perpendicular to the plane of the aromatic ring.

This initial attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . masterorganicchemistry.comresearchgate.net This complex is a key intermediate in the SNAr pathway. The negative charge in the Meisenheimer complex is delocalized over the electron-withdrawing phthalazine ring system, which helps to stabilize this intermediate. The presence of the nitrogen atoms in the phthalazine ring contributes significantly to this stabilization by accommodating the negative charge through resonance.

The second step involves the departure of the leaving group, in this case, the chloride ion. This step leads to the restoration of the aromaticity of the phthalazine ring and the formation of the final product, this compound. The transition state for this step involves the elongation and eventual cleavage of the carbon-chlorine bond.

Recent studies on SNAr reactions have also suggested the possibility of a concerted mechanism (cSNAr), where the attack of the nucleophile and the departure of the leaving group occur in a single step, proceeding through a single transition state rather than a distinct intermediate. nih.govnih.gov In such a scenario, a Meisenheimer-like transition state would be involved, but a stable Meisenheimer complex would not be formed. springernature.com The exact mechanism, whether stepwise or concerted, would depend on factors such as the nature of the solvent, the specific substituents on the phthalazine ring, and the nucleophile.

The rate law can be expressed as: Rate = k[1-benzyl-4-chlorophthalazine][phenoxide]

The rate constant, k, is influenced by several factors:

Nature of the Leaving Group: The rate of reaction is influenced by the ability of the leaving group to depart. For SNAr reactions, the trend is often F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions. This is because the rate-determining step is typically the formation of the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked. masterorganicchemistry.com

Solvent Effects: The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is generally preferred for SNAr reactions. These solvents can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.

Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate, as it provides the necessary activation energy for the formation of the transition state.

To determine the optimal synthetic pathway, a systematic kinetic study would be required. This would involve varying the concentrations of reactants, the temperature, and the solvent to measure their effects on the reaction rate. Such a study would allow for the determination of the activation parameters (enthalpy and entropy of activation), providing deeper insight into the transition state of the reaction.

| Parameter | Expected Effect on Reaction Rate | Rationale |

| [1-benzyl-4-chlorophthalazine] | Increase | The reaction rate is directly proportional to the substrate concentration. |

| [Phenoxide] | Increase | The reaction rate is directly proportional to the nucleophile concentration. |

| Temperature | Increase | Provides the necessary activation energy for the reaction to proceed. |

| Solvent Polarity | Polar aprotic solvents are optimal | Stabilizes the transition state and enhances the nucleophilicity of the phenoxide. |

Mechanistic Aspects of Chemical Transformations of this compound

Once formed, this compound can potentially undergo various chemical transformations. The mechanistic understanding of these transformations is key to predicting its stability and reactivity.

The structure of this compound contains several bonds that could be susceptible to cleavage under specific conditions. The ether linkage (C-O bond) between the phthalazine ring and the phenoxy group is a potential site for cleavage. This could occur under harsh acidic or basic conditions, or through reductive cleavage methods. For instance, treatment with strong acids could lead to protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon of the phthalazine ring or the phenyl ring.

Reductive cleavage of the C-O bond could potentially be achieved using reagents like sodium in liquid ammonia (B1221849) (Birch reduction) or other reducing agents, which would likely lead to the formation of a substituted phthalazine and phenol (B47542).

The benzyl (B1604629) group attached to the phthalazine ring also presents a site for potential chemical transformation. The benzylic C-N bond could be cleaved under hydrogenolysis conditions, typically using a palladium catalyst and a source of hydrogen. This would result in the formation of 4-phenoxyphthalazine and toluene.

Rearrangement reactions of the this compound skeleton are also a possibility, particularly under photochemical conditions. Aromatic nitrogen heterocycles are known to undergo various photo-induced rearrangements. While specific studies on this compound are not documented, analogous systems suggest that complex skeletal rearrangements could occur upon UV irradiation.

| Transformation | Potential Reagents/Conditions | Plausible Products |

| Ether Cleavage (Acidic) | Strong acid (e.g., HBr, HI) | 1-Benzyl-4-halophthalazine and Phenol |

| Ether Cleavage (Reductive) | Na/NH₃ | 1-Benzyl-4-hydrophthalazine and Phenol |

| Benzylic Cleavage | H₂/Pd-C | 4-Phenoxyphthalazine and Toluene |

| Photochemical Rearrangement | UV light | Isomeric products |

Tautomerism is a form of constitutional isomerism where isomers are in dynamic equilibrium and can be interconverted by the migration of a proton. For this compound itself, significant tautomerism is not expected as there are no readily mobile protons on the heterocyclic ring.

However, derivatives of this compound could exhibit interesting tautomeric equilibria. For instance, if the phenoxy group were to be hydrolyzed to a hydroxyl group, the resulting 1-benzyl-4-hydroxyphthalazine would exist in equilibrium with its tautomeric form, 1-benzylphthalazin-4(3H)-one. This type of keto-enol tautomerism is well-documented in hydroxy-substituted nitrogen heterocycles.

The position of the tautomeric equilibrium would be influenced by factors such as the solvent, temperature, and the pH of the medium. In general, the keto form (phthalazinone) is often the more stable tautomer. Spectroscopic techniques such as NMR and UV-Vis spectroscopy would be instrumental in studying these equilibria and determining the relative populations of the tautomers under different conditions.

Catalytic Role and Mechanism of this compound in Specific Chemical Processes

While many phthalazine derivatives have been investigated for their biological activities, their role as catalysts in chemical reactions is less explored. nih.gov There is currently no specific information in the scientific literature describing the use of this compound as a catalyst.

Hypothetically, the nitrogen atoms in the phthalazine ring possess lone pairs of electrons and could therefore act as Lewis bases, potentially catalyzing reactions that are promoted by basic conditions. For example, it could potentially act as a catalyst in condensation reactions or as a ligand for a metal catalyst.

The benzyl and phenoxy substituents could also play a role in its potential catalytic activity by influencing the electronic properties of the phthalazine ring or by providing steric bulk that could induce stereoselectivity in a catalyzed reaction.

To explore the catalytic potential of this compound, it would need to be screened in a variety of chemical reactions known to be catalyzed by organic molecules. If any catalytic activity is observed, further mechanistic studies, including kinetic analysis and computational modeling, would be necessary to elucidate the catalytic cycle and the role of the molecule in the reaction mechanism.

In-Depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research exists on the broader class of phthalazine derivatives and the computational methods outlined for this analysis, published data directly detailing the quantum chemical calculations, conformational analysis, and molecular dynamics of this compound are not currently available.

Computational chemistry is a powerful tool for elucidating the structural and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to perform the types of analyses requested. These studies provide valuable insights into a molecule's reactivity, stability, and potential interactions. However, without specific research conducted on this compound, a detailed discussion based on actual research findings is not possible.

General methodologies for the requested analyses are well-established:

Frontier Molecular Orbital (FMO) Analysis: This method investigates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals are crucial for predicting a molecule's reactivity, including its nucleophilic and electrophilic nature. youtube.comyoutube.com

Electrostatic Potential Surface (EPS) Mapping: EPS maps illustrate the charge distribution across a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding how a molecule will interact with other chemical species. researchgate.net

Hirshfeld Surface and Fingerprint Plot Analysis: This technique is used to analyze intermolecular interactions within a crystal structure, quantifying contacts like hydrogen bonds and van der Waals forces that dictate crystal packing. doaj.orgnih.govnih.gov

Conformational Analysis and Molecular Dynamics: These simulations explore the different spatial arrangements (conformations) a molecule can adopt, identifying the most stable, low-energy structures. Molecular dynamics simulations provide insight into the molecule's movement and flexibility over time. nih.gov

While studies have applied these techniques to various other phthalazine derivatives, often in the context of drug design and materials science, the specific outputs—such as HOMO-LUMO energy gaps, electrostatic potential values, interaction percentages from Hirshfeld analysis, or preferred dihedral angles for this compound—remain undetermined in the public research domain. nih.govnih.gov

The exploration of this compound's computational and theoretical properties represents a clear opportunity for future research. Such studies would contribute to a deeper understanding of its fundamental chemical nature and could guide the development of new applications for this compound and its analogues.

Computational and Theoretical Studies on 1 Benzyl 4 Phenoxyphthalazine

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a ligand, such as 1-benzyl-4-phenoxyphthalazine, might interact with a biological macromolecule, typically a protein or nucleic acid.

Prediction of Binding Affinities to Biological Macromolecules

The prediction of binding affinity is a key outcome of molecular docking studies. It is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. For a compound like this compound, this would involve docking it against a library of known biological targets to identify potential receptors. Computational chemistry can be employed to perform molecular docking studies to evaluate the binding affinity of a compound with target proteins.

Table 1: Hypothetical Binding Affinity Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Target Macromolecule | Predicted Binding Affinity (kcal/mol) | Potential Biological Role |

| Tyrosine Kinase | -9.5 | Cancer Therapy |

| Cyclooxygenase-2 (COX-2) | -8.2 | Anti-inflammatory |

| DNA Gyrase | -7.8 | Antibacterial |

Characterization of Predicted Binding Sites and Interaction Modes

Beyond predicting if a molecule will bind, molecular docking also elucidates how it binds. This involves characterizing the binding site, which is the specific region on the macromolecule where the ligand interacts. The interaction modes describe the specific molecular forces that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, one would expect the aromatic rings to participate in hydrophobic and pi-pi stacking interactions, while the nitrogen atoms in the phthalazine (B143731) core could act as hydrogen bond acceptors.

Table 2: Hypothetical Interaction Modes for this compound with a Target Protein (Note: The following data is illustrative and not based on published experimental or computational results.)

| Interaction Type | Interacting Atoms/Residues of Ligand | Interacting Atoms/Residues of Target |

| Hydrogen Bond | Phthalazine Nitrogen | Amino Acid Side Chain (e.g., Serine) |

| Hydrophobic | Benzyl (B1604629) Group | Hydrophobic Pocket (e.g., Leucine, Valine) |

| Pi-Pi Stacking | Phenoxy Ring | Aromatic Amino Acid (e.g., Phenylalanine) |

Reaction Pathway Modeling and Transition State Characterization for this compound Systems

Reaction pathway modeling is a computational chemistry technique used to study the mechanism of chemical reactions. It involves mapping the potential energy surface of a reaction to identify the most likely pathway from reactants to products. This includes the characterization of transition states, which are high-energy intermediates that represent the energy barrier for the reaction. Such studies on this compound could provide insights into its synthesis, stability, and potential metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In a QSAR study involving this compound, it would likely be part of a larger dataset of related phthalazine derivatives. nih.gov

Theoretical descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, and hydrophobic), would be calculated for each compound. A mathematical model would then be developed to correlate these descriptors with a measured biological activity, such as inhibitory concentration (IC50). Such a model could then be used to predict the activity of new, unsynthesized phthalazine derivatives. The development of a robust QSAR model relies on a diverse set of compounds with a significant range in biological activity. nih.gov

Non Clinical Biological and Pharmacological Investigations of 1 Benzyl 4 Phenoxyphthalazine

In Vitro Biological Screening Paradigms for 1-Benzyl-4-phenoxyphthalazine

In vitro studies, which are conducted outside of a living organism, provide a crucial first step in understanding the biological activity of a novel compound. These controlled laboratory experiments allow for the detailed examination of a substance's effects on specific biological targets, such as enzymes or receptors, and its broader impact on cellular functions. For the compound this compound, a series of in vitro assays would be essential to elucidate its pharmacological profile.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes. Phthalazine (B143731) derivatives have been noted for their potential to act as inhibitors of various enzymes, including poly(ADP-ribose)polymerase (PARP) and vascular endothelial growth factor receptor (VEGFR), which are significant targets in oncology. To ascertain the specific enzymatic inhibitory activity of this compound, a panel of assays against clinically relevant enzymes would be necessary. The results of such hypothetical screenings would typically be presented in a data table format, detailing the enzyme tested, the concentration of the compound required for 50% inhibition (IC50), and any relevant controls.

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Positive Control |

|---|---|---|

| PARP-1 | 15.2 | Olaparib (0.01) |

| VEGFR-2 | 22.5 | Sunitinib (0.05) |

| Cyclooxygenase-2 (COX-2) | > 100 | Celecoxib (0.1) |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature.

Receptor Binding Studies

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. This is a critical step in understanding the potential mechanism of action for a new chemical entity. These studies typically involve radioligand binding assays where the test compound competes with a known radiolabeled ligand for binding to the target receptor. The data generated from these assays, specifically the inhibition constant (Ki), provides a measure of the compound's binding affinity.

Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Ki (nM) | Radioligand |

|---|---|---|

| Dopamine D2 | 550 | [3H]Spiperone |

| Serotonin 5-HT2A | 120 | [3H]Ketanserin |

| Adrenergic α1 | > 1000 | [3H]Prazosin |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature.

Cell-Based Assays for Biological Response Modulation

Cell-based assays offer a more complex biological system to evaluate the effect of a compound on cellular processes. These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and changes in signaling pathways. Such studies are vital for understanding how a compound's interaction with a molecular target translates into a cellular effect.

For this compound, a series of cell-based assays would be conducted to explore its potential therapeutic applications. For instance, its anti-proliferative effects could be evaluated against a panel of human cancer cell lines.

Hypothetical Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| MCF-7 | Breast | 12.8 |

| A549 | Lung | 25.1 |

| HCT116 | Colon | 18.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature.

In Vivo Preclinical Models for Efficacy Exploration (Animal Models Only)

Following promising in vitro results, the investigation of a compound's efficacy moves to in vivo preclinical models. These studies, conducted in living animals, are essential for understanding how a compound behaves in a whole biological system and for gathering preliminary evidence of its potential therapeutic effects in a disease context.

Model Selection and Rationale in Relevant Disease Contexts

The choice of an animal model is dictated by the in vitro findings. For a compound like this compound, with a hypothetical profile suggesting anti-proliferative and specific enzyme inhibitory activities, a relevant disease context would be oncology. A common preclinical model for assessing anti-cancer efficacy is the tumor xenograft model in immunocompromised mice. In this model, human cancer cells are implanted into the mice, and after a tumor is established, the animals are treated with the test compound. The rationale for using this model is its ability to provide a preliminary assessment of a compound's ability to inhibit tumor growth in a living organism.

Pharmacodynamic Marker Analysis in Animal Models

Pharmacodynamic (PD) marker analysis in animal models is crucial for demonstrating that the compound is engaging with its intended target in the body and eliciting the desired biological response. This involves collecting tissue samples from the treated animals and analyzing them for specific biomarkers. For instance, if this compound were being investigated as a PARP inhibitor, a key PD marker would be the level of poly(ADP-ribose) (PAR) in tumor tissue. A significant reduction in PAR levels in the tumors of treated animals compared to a control group would provide evidence of target engagement.

Hypothetical Pharmacodynamic Marker Analysis in a Xenograft Model

| Treatment Group | Tumor PAR Levels (relative to control) |

|---|---|

| Vehicle Control | 100% |

| This compound (low dose) | 65% |

| This compound (high dose) | 30% |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature.

Investigation of Specific Molecular and Cellular Pathways Modulated by this compound

Investigations into the specific molecular and cellular pathways affected by this compound are crucial for understanding its mechanism of action. While direct studies on this specific compound are limited, research on the broader class of phthalazine derivatives offers a foundational understanding of their potential biological effects.

Gene Expression Profiling

Currently, there is no specific gene expression profiling data available in the public domain for this compound. However, studies on other phthalazine derivatives have demonstrated their ability to modulate gene expression, particularly in the context of cancer therapy. For instance, certain phthalazine-based compounds have been shown to induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes acs.org. It is plausible that this compound could exert its biological effects through similar alterations in gene expression.

Future research employing techniques such as microarray analysis or RNA sequencing on cells treated with this compound would be necessary to elucidate its specific gene expression signature. Such studies would provide valuable data on the pathways and biological processes modulated by this compound.

Protein Expression and Post-Translational Modification Analysis

Direct evidence of the effects of this compound on protein expression and post-translational modifications is not currently available. Nevertheless, research on analogous compounds suggests potential targets. Phthalazine derivatives have been identified as inhibitors of various protein kinases, such as vascular endothelial growth factor receptor-2 (VEGFR-2) acs.orgnih.gov. Inhibition of such kinases can have downstream effects on protein phosphorylation cascades.

To determine the specific impact of this compound, future studies would need to employ techniques like Western blotting, mass spectrometry-based proteomics, and phosphoproteomics to analyze changes in protein levels and post-translational modifications in response to treatment with the compound.

Signal Transduction Pathway Perturbation Studies

While specific signal transduction pathway perturbation studies for this compound have not been reported, the phthalazine scaffold is known to interact with several key signaling pathways. Notably, some phthalazine derivatives have been developed as inhibitors of the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in certain cancers nih.govresearchgate.net.

Another significant pathway targeted by phthalazine compounds is the VEGFR-2 signaling cascade, which plays a pivotal role in angiogenesis acs.orgnih.gov. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis. It is conceivable that this compound could also perturb these or other related signal transduction pathways.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies for derivatives of this compound are not extensively published, analysis of related phthalazine compounds can provide insights into key pharmacophoric features and the impact of structural modifications.

Identification of Key Pharmacophoric Features

The general structure of this compound contains several features that can be considered pharmacophoric, meaning they are important for its biological activity. The phthalazine core itself is a key heterocyclic scaffold found in many biologically active molecules .

Based on SAR studies of other phthalazine derivatives, the following features can be highlighted as potentially crucial:

The Phthalazine Nucleus: This bicyclic aromatic system serves as a rigid scaffold to orient the substituents in a defined three-dimensional space.

The 1-Benzyl Group: The benzyl (B1604629) substituent at the 1-position likely contributes to the molecule's lipophilicity and may engage in hydrophobic interactions with biological targets.

The 4-Phenoxy Group: The phenoxy group at the 4-position can participate in various interactions, including hydrogen bonding (through the ether oxygen) and aromatic stacking interactions.

The table below summarizes the potential key pharmacophoric features of the this compound scaffold.

| Pharmacophoric Feature | Potential Interactions |

| Phthalazine Core | Scaffold for substituent orientation, potential for π-π stacking |

| 1-Benzyl Group | Hydrophobic interactions, van der Waals forces |

| 4-Phenoxy Group | Hydrogen bond acceptor (ether oxygen), aromatic interactions |

Correlation of Structural Modifications with Modulated Biological Responses

SAR studies on various classes of phthalazine derivatives have demonstrated how structural modifications can significantly impact their biological activity. For example, in a series of phthalazine derivatives designed as VEGFR-2 inhibitors, modifications to the substituents on the phthalazine core led to substantial changes in their inhibitory potency nih.gov.

Similarly, in the development of Hedgehog signaling pathway inhibitors, modifications to the substituents on the phthalazine ring were explored to optimize activity. These studies revealed that the nature and position of substituents are critical for potent inhibition nih.govresearchgate.net.

The table below illustrates hypothetical structural modifications to the this compound scaffold and their potential impact on biological responses, based on general principles from related phthalazine derivatives.

| Modification Site | Type of Modification | Potential Impact on Biological Response |

| Benzyl Ring | Introduction of electron-donating or electron-withdrawing groups | Alteration of electronic properties and binding affinity |

| Phenoxy Ring | Substitution at para-, meta-, or ortho-positions | Modulation of steric and electronic properties, potentially affecting target selectivity |

| Phthalazine Core | Introduction of substituents on the benzo portion | Fine-tuning of solubility and metabolic stability |

Advances in Non Biological Applications of 1 Benzyl 4 Phenoxyphthalazine

Role of 1-Benzyl-4-phenoxyphthalazine as a Ligand in Coordination Chemistry

The phthalazine (B143731) nucleus possesses two adjacent nitrogen atoms, which can act as potential coordination sites for metal ions. This inherent property allows phthalazine derivatives, including this compound, to function as ligands in the formation of metal complexes. The coordination chemistry of phthalazine-based ligands has been explored with various transition metals, leading to the synthesis of novel coordination compounds.

In this compound, the two nitrogen atoms of the phthalazine ring are the primary sites for metal coordination. The lone pair of electrons on these nitrogen atoms can be donated to a metal center, forming a coordination bond. The presence of the bulky benzyl (B1604629) and phenoxy groups at the 1 and 4 positions, respectively, can introduce significant steric hindrance. This steric effect can influence the coordination geometry of the resulting metal complexes, potentially leading to distorted geometries or favoring the formation of specific isomers.

The electronic properties of the benzyl and phenoxy substituents can also modulate the electron density on the phthalazine ring, thereby affecting the donor strength of the nitrogen atoms and the stability of the metal-ligand bond. While specific studies on the coordination complexes of this compound are not extensively documented, research on analogous phthalazine derivatives provides insights into their coordination behavior. For instance, various phthalazine-based ligands have been successfully used to synthesize complexes with transition metals like copper(II), iron(II), and nickel(II) doi.org. The resulting complexes often exhibit interesting structural and electronic properties.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Metal Ion | Potential Coordination Geometry | Potential Coordination Sites | Notes |

| Cu(II) | Square Planar or Distorted Octahedral | N, N' of phthalazine ring | The bulky substituents may favor a less crowded geometry. |

| Fe(II) | Octahedral | N, N' of phthalazine ring | The complex may exhibit interesting magnetic properties. |

| Ni(II) | Square Planar or Tetrahedral | N, N' of phthalazine ring | The geometry can be influenced by the solvent and counter-ion. |

| Pd(II) | Square Planar | N, N' of phthalazine ring | Such complexes could have applications in catalysis. |

| Pt(II) | Square Planar | N, N' of phthalazine ring | Potential for use in materials with specific optical properties. |

It is important to note that the actual coordination behavior would need to be confirmed through experimental studies, such as single-crystal X-ray diffraction.

Development of this compound-Based Catalytic Systems

Metal complexes derived from phthalazine-based ligands have the potential to act as catalysts in various organic transformations. The catalytic activity of such complexes is often dependent on the nature of the metal center, the coordination environment provided by the ligand, and the electronic and steric properties of the substituents on the phthalazine core.

In the context of this compound, its metal complexes could be explored as catalysts for reactions such as cross-coupling reactions, oxidations, and reductions. The phenoxy and benzyl groups can influence the solubility of the catalyst in organic solvents, which is a crucial factor for homogeneous catalysis. Furthermore, the steric bulk of these groups might play a role in the selectivity of the catalytic reaction.

While there is a lack of specific reports on the catalytic applications of this compound complexes, the broader class of nitrogen-containing heterocyclic ligands has been extensively used in catalysis. For example, metal complexes of related heterocycles have been employed as catalysts in transfer hydrogenation reactions dntb.gov.ua. The development of catalytic systems based on this compound would involve the synthesis of its metal complexes and subsequent screening for catalytic activity in a range of benchmark reactions.

Table 2: Hypothetical Catalytic Applications of Metal Complexes of this compound

| Metal Complex | Catalytic Reaction | Potential Substrates | Potential Advantages |

| Pd-complex | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Good solubility in organic media, potential for high turnover numbers. |

| Cu-complex | Click Chemistry (Azide-Alkyne Cycloaddition) | Organic azides and terminal alkynes | Mild reaction conditions, high efficiency. |

| Ru-complex | Transfer Hydrogenation | Ketones and aldehydes | Use of a safe hydrogen source (e.g., isopropanol). |

| Fe-complex | Oxidation of Alcohols | Primary and secondary alcohols | Use of an earth-abundant and non-toxic metal. |

The efficiency and selectivity of these hypothetical catalytic systems would need to be experimentally validated.

Supramolecular Chemistry and Material Science Applications of this compound Analogues

The rigid, planar structure of the phthalazine core, combined with the presence of aromatic benzyl and phenoxy substituents, makes this compound and its analogues interesting building blocks for supramolecular chemistry and material science. These molecules can engage in non-covalent interactions such as π-π stacking, C-H···π interactions, and van der Waals forces, which can drive their self-assembly into ordered supramolecular architectures.

While the direct application of this compound in material science is not well-documented, related heterocyclic compounds such as phthalocyanines have been extensively studied for their applications in functional materials. Phthalocyanines are known to self-assemble into columnar structures that exhibit interesting photophysical and electronic properties researchgate.net. By analogy, functionalized phthalazine derivatives could be designed to create materials with specific optical or electronic properties. For example, the introduction of appropriate functional groups could lead to the development of liquid crystals, organic light-emitting diodes (OLEDs), or chemical sensors.

The synthesis of various phthalazine derivatives serves as a foundation for creating building blocks for more complex heterocyclic structures . The reactivity of the phthalazine core allows for further functionalization, opening up possibilities for the design of novel materials with tailored properties.

Table 3: Potential Supramolecular and Material Science Applications of Functionalized Phthalazine Analogues

| Application Area | Required Molecular Features | Potential Properties |

| Organic Electronics | Extended π-conjugation, ability to form ordered stacks | Charge transport, electroluminescence |

| Chemical Sensors | Specific binding sites, responsive chromophore | Colorimetric or fluorometric response to analytes |

| Liquid Crystals | Anisotropic molecular shape, appropriate intermolecular interactions | Thermotropic or lyotropic liquid crystalline phases |

| Luminescent Materials | Rigid structure, presence of fluorophores | High quantum yield, tunable emission color |

Further research into the synthesis and characterization of this compound analogues is necessary to fully explore their potential in these advanced applications.

Future Directions and Emerging Research Challenges in 1 Benzyl 4 Phenoxyphthalazine Chemistry and Biology

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for 1-Benzyl-4-phenoxyphthalazine

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel this compound analogues. researchgate.net These computational tools offer the potential to significantly accelerate the identification of potent and selective drug candidates by building predictive models based on existing data. bionity.com

Key Applications of AI/ML:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can establish mathematical relationships between the structural features of this compound derivatives and their biological activities. By training algorithms on datasets of synthesized compounds and their corresponding experimental data, researchers can predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical aspect of drug development. Machine learning models can be trained to predict these properties for novel this compound analogues, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the discovery process. biointerfaceresearch.com

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties. By providing the models with the core structure of this compound and a set of desired biological and physicochemical parameters, these algorithms can propose new derivatives that are likely to be active and possess drug-like characteristics.

Target Identification and Validation: AI can analyze large biological datasets to identify potential new protein targets for this compound and its analogues. This can expand the therapeutic applications of this class of compounds beyond their currently known mechanisms of action.

Predictive Modeling Approaches for this compound Derivatives

| Modeling Technique | Application | Predicted Parameters |

|---|---|---|

| 3D-QSAR | Elucidating structure-activity relationships | Binding affinity, Inhibitory concentration (IC50) |

| Homology Modeling | Constructing 3D models of target proteins | Ligand-protein interactions, Binding modes |

| Molecular Docking | Predicting binding orientation and affinity | Binding energy, Interaction with active site residues |

Exploration of Unexplored Biological Targets and Mechanisms (Non-Clinical)

While phthalazine (B143731) derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full therapeutic potential of this compound remains to be uncovered. nih.govresearchgate.net Future research will focus on identifying and validating novel, non-clinical biological targets and elucidating the underlying mechanisms of action.

Potential Areas of Exploration:

Kinase Inhibition: Many heterocyclic compounds, including phthalazine derivatives, are known to be kinase inhibitors. High-throughput screening of this compound and its analogues against a broad panel of kinases could reveal novel targets involved in cell signaling pathways related to various diseases.

Epigenetic Modulators: The role of epigenetic modifications in disease is an area of intense research. Investigating the potential of this compound derivatives to modulate the activity of enzymes involved in epigenetics, such as histone deacetylases (HDACs) or methyltransferases, could open up new avenues for therapeutic intervention.

Protein-Protein Interaction (PPI) Modulators: Disrupting pathological protein-protein interactions is a promising therapeutic strategy. The unique three-dimensional structure of this compound may allow it to bind to the interface of interacting proteins, thereby modulating their function.

Ion Channel Modulation: Ion channels are critical for a wide range of physiological processes, and their dysregulation is implicated in numerous diseases. Screening this compound derivatives for their ability to modulate the activity of various ion channels could lead to the discovery of new treatments for neurological and cardiovascular disorders.

Advanced Spectroscopic and Structural Characterization Techniques for Novel Analogues

The synthesis of novel analogues of this compound necessitates the use of advanced spectroscopic and structural characterization techniques to unequivocally determine their chemical structures and three-dimensional conformations.

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are indispensable for the complete structural elucidation of novel this compound derivatives. These methods provide detailed information about the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of newly synthesized compounds. Techniques such as tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule. researchgate.net Obtaining crystal structures of this compound analogues, both alone and in complex with their biological targets, is essential for understanding their structure-activity relationships at the atomic level.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of novel analogues, aiding in the interpretation of experimental data. biointerfaceresearch.com

Spectroscopic and Structural Data for Phthalazine Derivatives

| Technique | Information Obtained |

|---|---|

| IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H) |

| ¹H NMR Spectroscopy | Number and environment of protons |

| ¹³C NMR Spectroscopy | Number and environment of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| X-ray Crystallography | Three-dimensional molecular structure |

Broader Scientific Impact and Research Trajectories for Phthalazine Derivatives

The continued investigation of this compound and other phthalazine derivatives is poised to have a significant impact on several areas of chemical and biological science.

Future Research Trajectories:

Development of Targeted Therapies: By elucidating the specific biological targets of phthalazine derivatives, researchers can design more selective and potent therapeutic agents with reduced off-target effects. The phthalazine scaffold is a key feature in several drugs with diverse pharmacological activities. nih.govresearchgate.net

Chemical Probe Development: Potent and selective this compound analogues can be developed as chemical probes to study the function of their biological targets in cells and organisms. This can provide valuable insights into complex biological processes and disease mechanisms.

Materials Science Applications: The unique photophysical properties of some heterocyclic compounds suggest that phthalazine derivatives could have applications in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent sensors.

Advancements in Synthetic Methodology: The pursuit of novel phthalazine derivatives will continue to drive innovation in synthetic organic chemistry, leading to the development of new and more efficient methods for constructing complex heterocyclic scaffolds.

The future of research into this compound is bright, with the integration of cutting-edge technologies and a multidisciplinary approach promising to unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What experimental techniques are recommended for determining the crystal structure of 1-Benzyl-4-phenoxyphthalazine?

Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry, dihedral angles, and intermolecular interactions. For example, in structurally similar phthalazine derivatives, X-ray studies at 296 K revealed dihedral angles (e.g., 50.2–56.4° between substituents and the phthalazine core) and non-classical hydrogen bonding (C–H⋯O/N), which stabilize crystal packing . Complement this with density functional theory (DFT) calculations to validate bond lengths and angles.

Q. How can researchers synthesize this compound derivatives?

A common approach involves substituting the phthalazine core with benzyl and phenoxy groups via nucleophilic aromatic substitution or coupling reactions. For instance, 4-Benzyl-1-chlorophthalazine can react with aminophenols or aryloxy nucleophiles under reflux conditions. Optimize reaction parameters (e.g., solvent polarity, temperature) to improve yields, as demonstrated in analogous syntheses of phthalazine thiocyanates and sulfonic acid derivatives .

Q. What analytical methods are suitable for assessing the purity of synthesized this compound?

Use high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on aromatic proton environments and coupling constants. Mass spectrometry (MS) via electron ionization can validate molecular weight, referencing NIST spectral databases for fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. For example, X-ray data may show planar phthalazine rings, while NMR suggests conformational flexibility. Address this by:

- Conducting variable-temperature NMR to detect equilibrium shifts.

- Comparing computational models (DFT) with experimental data to identify dominant conformers .

- Repeating crystallography under different conditions to assess packing-induced distortions .

Q. What strategies optimize the reaction yield of this compound derivatives in multi-step syntheses?

- Catalysis: Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups efficiently.

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl moieties during benzylation steps.

- Workup Optimization: Apply column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, as validated in syntheses of related sulfonamide-phthalazine hybrids .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

Perform molecular docking studies to assess binding affinity with target proteins (e.g., antimicrobial enzymes). Use pharmacokinetic models (ADMET) to predict bioavailability and toxicity. For instance, DFT-based electrostatic potential maps can highlight nucleophilic/electrophilic regions critical for interactions, as shown in studies of phthalazine-based anti-inflammatory agents .

Q. What methodologies validate intermolecular interactions in this compound crystals?

Beyond X-ray crystallography, use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯π interactions). Pair this with thermal gravimetric analysis (TGA) to correlate stability with hydrogen-bonding networks, as demonstrated in structurally analogous compounds .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assays involving this compound?

- Standardization: Use a single synthetic batch for all biological tests to minimize variability.

- Control Experiments: Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity.

- Statistical Validation: Apply ANOVA or t-tests to distinguish experimental noise from true pharmacological effects, referencing protocols for phthalazine-based anticonvulsants .

Q. What steps ensure reproducibility in crystallographic studies of this compound derivatives?

- Data Collection: Ensure crystal quality by optimizing solvent systems (e.g., slow evaporation from DMSO/water).

- Refinement: Use high data-to-parameter ratios (>15:1) and validate with R-factor convergence (<0.05), as outlined in crystallography reports for related phthalazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。